molecular formula C10H12O3 B8528240 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol

Cat. No.: B8528240
M. Wt: 180.20 g/mol
InChI Key: MZHMLCOCHWLLMD-UHFFFAOYSA-N
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Description

1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol is a chiral aromatic alcohol featuring a benzodioxole core substituted with a methyl group at the 6-position and an ethanol moiety at the 5-position. The benzodioxole ring system (piperonyl group) is prevalent in bioactive natural and synthetic compounds, contributing to diverse pharmacological properties such as insecticidal, antifungal, and antitrypanosomal activities . The compound's stereochemical significance is highlighted by its asymmetric synthesis via microbial reduction using Lactobacillus paracasei BD101, which achieves high enantiomeric purity (>99% ee) for the (R)-enantiomer . This biocatalytic approach contrasts with traditional chemical syntheses, underscoring its relevance in green chemistry and pharmaceutical applications .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(6-methyl-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C10H12O3/c1-6-3-9-10(13-5-12-9)4-8(6)7(2)11/h3-4,7,11H,5H2,1-2H3

InChI Key

MZHMLCOCHWLLMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(C)O)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chalcone Derivatives

Example: 1-(1,3-Benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones (e.g., 3a-n in )

  • Structural Differences: These compounds retain the benzodioxole core but replace the ethanol group with a propenone (chalcone) moiety. Substituents on the aryl group (e.g., halogens, methoxy) modulate electronic properties.
  • Synthesis: Prepared via base-catalyzed aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanone with aromatic aldehydes .
  • Applications: Chalcones serve as intermediates for cyclohexenones (via Michael addition) and exhibit π-conjugation-dependent UV-Vis absorption, useful in optoelectronics .

Thiosemicarbazide Derivatives

Example: 4-(1,3-Benzodioxol-5-yl)-1-[(aryl)methylene]thiosemicarbazides (1–10 in )

  • Structural Differences: The benzodioxole group is linked to a thiosemicarbazide scaffold, differing in functional groups (NH-C=S vs. ethanol).
  • Synthesis : Formed by reacting 4-(1,3-benzodioxol-5-yl)thiosemicarbazide with aldehydes under reflux .

Pyrazoline Derivatives

Example: 1-(4-Substituted phenyl)-3-(2-furyl)-5-(1,3-benzodioxol-5-yl)-2-pyrazolines (1–3 in )

  • Structural Differences : Incorporate a five-membered pyrazoline ring fused to benzodioxole and furyl groups.
  • Synthesis : Cyclocondensation of 1-(2-furyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one with phenylhydrazines .

Piperazine Derivatives

Example: 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (I–III in )

  • Structural Differences : Benzodioxole is connected to a piperazine ring via a methyl group, with halogen-substituted benzoyl groups.
  • Synthesis : N-acylation of piperazine precursors with halobenzoyl chlorides.
  • Applications : Structural studies reveal chair conformations and halogen-dependent intermolecular interactions (C–H···O, π-π stacking), relevant to crystal engineering .

Preparation Methods

Biocatalytic Ketone Reduction Using Zygosaccharomyces rouxii

The most efficient method for synthesizing 1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol involves the enantioselective reduction of 3,4-methylenedioxyphenyl acetone using Zygosaccharomyces rouxii. This yeast strain selectively reduces the ketone to the (S)-enantiomer with 100% EE.

Process Conditions :

  • Substrate Concentration : 10 g/L in yeast-malt medium.

  • Co-substrate : 1% glucose to sustain microbial activity.

  • Temperature : Ambient (25–30°C) under aerobic shaking.

  • Adsorbent Resins : AD-7 or HP20 resins adsorb the product in situ, mitigating alcohol toxicity and improving recovery.

Work-Up :

  • Post-incubation, the resin is filtered via a 150-µm stainless steel screen.

  • The adsorbed alcohol is desorbed using acetone, yielding a medium-viscosity oil.

  • Vacuum distillation isolates the product with 85–90% yield and >99% potency.

Performance Metrics :

ParameterValue
In-situ Yield97–100%
Isolated Yield85–90%
Potency (HPLC)99%
Enantiomeric Excess (EE)100%

Role of Adsorbent Resins in Process Optimization

Adsorbent resins (e.g., AD-7, HP20) are critical for maintaining microbial viability and product purity. These macroporous polymers sequester the alcohol, preventing feedback inhibition and enabling continuous fermentation.

Resin Selection Criteria :

  • Hydrophobicity : Polystyrenic resins (HP20) for non-polar intermediates.

  • Capacity : AD-7 binds 0.5–1.0 g product per gram resin.

  • Desorption Efficiency : Acolone or acetone elutes >95% adsorbed product.

Chemical Synthesis Pathways

Enantioselective Epoxide Opening via Grignard Reagents

An alternative route employs a Grignard reagent derived from 4-bromo-1,2-methylenedioxybenzene. Reacting this with sec-butyllithium and an enantiopure epoxide forms the alcohol with moderate EE.

Reaction Scheme :

  • Grignard Formation :

    • 4-Bromo-1,2-methylenedioxybenzene + Mg → aryl magnesium bromide.

  • Epoxide Opening :

    • Aryl MgBr + (R)-epoxide → (S)-alcohol intermediate.

  • Work-Up : Acidic quenching and solvent extraction.

Performance Metrics :

ParameterValue
Yield70–75%
EE80–85%

Chiral Auxiliary-Mediated Reduction

Chemical reductants like CBS (Corey-Bakshi-Shibata) catalyst achieve high EE but require expensive ligands and stringent conditions.

Limitations :

  • Cost : Palladium or ruthenium catalysts increase production expenses.

  • Byproducts : Heavy metal residues necessitate additional purification.

Comparative Analysis of Synthetic Methods

Table 1: Microbial vs. Chemical Synthesis

ParameterMicrobial ReductionChemical Reduction
EE100%80–85%
Isolated Yield85–90%70–75%
Catalyst CostLow (yeast)High (Pd/Ru)
Environmental ImpactMinimal wasteHeavy metal byproducts

Process-Scale Optimization Strategies

Solvent Systems for Large-Scale Production

  • Reduction Step : Methanol or ethanol preferred for microbial compatibility.

  • Crystallization : Heptane/ethyl acetate mixtures enhance crystal purity (>99.9%).

Temperature Control in Exothermic Reactions

  • Range : -10°C to 120°C, with microbial processes optimal at 25–30°C.

  • Cooling Methods : Jacketed reactors maintain stability during ketone reduction .

Q & A

Q. Basic Techniques :

  • IR Spectroscopy : Carbonyl stretches (~1680 cm1^{-1}) and benzodioxole C–O–C vibrations (~1250 cm1^{-1}) confirm functional groups .
  • 1^1H-NMR : Methine protons (δ 4.8–5.2 ppm) and aromatic splitting patterns differentiate substitution positions .
    Advanced Strategies :
  • NOESY/ROESY : Nuclear Overhauser effects identify spatial proximity of methyl groups to benzodioxole oxygen atoms.
  • DFT Calculations : Compare experimental vs. computed 13^{13}C-NMR shifts to assign regioisomers .

How do substituents on the aryl group influence the compound’s reactivity and biological activity?

Basic Structure-Activity Relationships (SAR) :
Electron-withdrawing groups (e.g., –Br, –NO2_2) on the aryl ring enhance electrophilicity in Michael additions, while electron-donating groups (e.g., –OCH3_3) stabilize intermediates . Antifungal activity in benzodioxole-imidazole hybrids correlates with lipophilicity (logP >3) .
Advanced Design :

  • Hybrid Synthesis : Coupling with imidazole via Mannich reactions improves bioavailability (e.g., oximino esters ).
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with fungal CYP51 enzymes .

What methodological challenges arise in resolving conflicting spectral or crystallographic data?

Case Study : Discrepancies in reported melting points (e.g., 393–395 K vs. 388 K in replicate studies ) may stem from polymorphic forms or solvent retention.
Resolution Strategies :

  • Thermogravimetric Analysis (TGA) : Detect solvent residues in recrystallized products.
  • High-Resolution XRD : Resolve disorder in benzodioxole methyl groups using anisotropic refinement in SHELXL .
  • Cross-Validation : Compare experimental IR/Raman spectra with computational (DFT) predictions .

How can hydrogen-bonding networks be exploited in supramolecular assembly of benzodioxole derivatives?

Basic Principles :
Benzodioxole oxygen atoms act as hydrogen-bond acceptors, forming C–H···O interactions with adjacent aryl CH donors (dH...O_{\text{H...O}} ~2.5 Å) .
Advanced Applications :

  • Co-crystallization : Use carboxylic acid co-formers (e.g., fumaric acid) to create 2D frameworks via O–H···O bonds.
  • Graph Set Analysis : Classify motifs (e.g., R22(8)R_2^2(8) rings) to predict stability of polymorphs .

What are the limitations of current synthetic methods for scaling up benzodioxole ethanol derivatives?

Q. Key Issues :

  • Low Yields : Michael additions may stall at <50% yield due to steric hindrance from bulky aryl groups .
  • Purification : Chromatography is often required for chalcone intermediates, complicating large-scale production.
    Innovative Solutions :
  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic aldol steps.
  • Microwave Assistance : Reduces reaction times (e.g., from 10 h to 2 h for pyrazoline synthesis ).

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